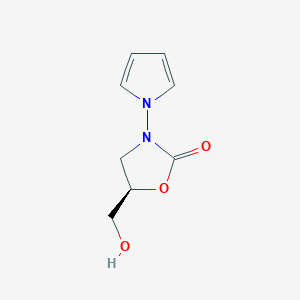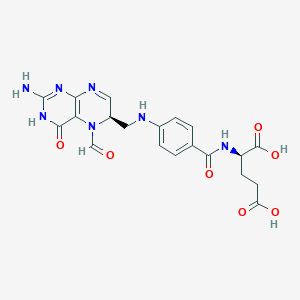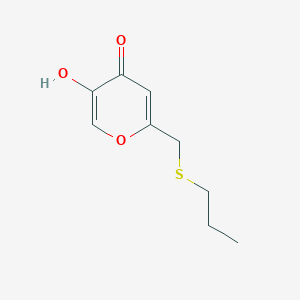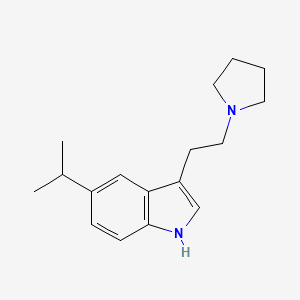
(5R)-5-(hydroxymethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-one is a heterocyclic compound that features both pyrrole and oxazolidinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-one typically involves the formation of the oxazolidinone ring through intramolecular cyclization. One common method includes the reaction of N-substituted glycidylcarbamates under triazabicyclodecene catalysis . Another approach involves the treatment of N-allylcarbamates with hypervalent iodine compounds in a hexafluoroisopropanol medium .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The oxazolidinone ring can be reduced under specific conditions.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro compounds.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of reduced oxazolidinone derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in stereoselective transformations.
Biology: Investigated for its potential as an inhibitor of enzymes such as monoamine oxidase B.
Medicine: Explored for its antibacterial properties, particularly in the development of new antibiotics.
Industry: Utilized in the synthesis of biologically active heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, it inhibits monoamine oxidase B by binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters . The compound’s antibacterial activity is attributed to its ability to interfere with bacterial protein synthesis .
Comparison with Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar core structure but different substituents.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a different substitution pattern.
Contezolid: A newer oxazolidinone derivative with improved pharmacokinetic properties.
Uniqueness: 5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-one is unique due to its combination of pyrrole and oxazolidinone rings, which imparts distinct chemical reactivity and potential biological activity. Its hydroxymethyl group also provides a site for further functionalization, making it a versatile compound for various applications.
Properties
CAS No. |
406934-09-6 |
|---|---|
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
(5R)-5-(hydroxymethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H10N2O3/c11-6-7-5-10(8(12)13-7)9-3-1-2-4-9/h1-4,7,11H,5-6H2/t7-/m1/s1 |
InChI Key |
SITMGBVDSOSSTH-SSDOTTSWSA-N |
Isomeric SMILES |
C1[C@@H](OC(=O)N1N2C=CC=C2)CO |
Canonical SMILES |
C1C(OC(=O)N1N2C=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![5-Methoxy-N-phenylbenzo[d]oxazol-2-amine](/img/structure/B10844849.png)

